molecular formula C15H12N2OS B2619331 N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide CAS No. 2411218-05-6

N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide

Cat. No.: B2619331
CAS No.: 2411218-05-6
M. Wt: 268.33
InChI Key: DYFUTLDNRNMMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide typically involves the condensation of 3-(5-cyanothiophen-2-yl)benzaldehyde with prop-2-enamide under specific reaction conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiophene ring system allows the compound to interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide can be compared with other thiophene derivatives, such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

    Thiophene-based organic semiconductors: Used in the development of electronic devices.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyanothiophene moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-2-15(18)17-10-11-4-3-5-12(8-11)14-7-6-13(9-16)19-14/h2-8H,1,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFUTLDNRNMMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)C2=CC=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.